molecular formula C16H21N3O3 B6444333 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549055-15-2

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6444333
CAS No.: 2549055-15-2
M. Wt: 303.36 g/mol
InChI Key: JAFDPQRCBKPWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine, also known as 5-MeO-2-PMP, is a synthetic compound that belongs to the class of pyridinopyrimidine derivatives. It is a psychoactive substance, and has been studied for its potential use in scientific research applications. In

Scientific Research Applications

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been studied for its potential use in scientific research applications. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases and Alzheimer’s disease.

Mechanism of Action

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine acts as an agonist of the serotonin 5-HT2A receptor. It binds to the receptor, activating it and causing a cascade of downstream effects. These effects include changes in neurotransmitter levels, alterations in neuronal excitability, and other physiological changes.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. These effects include an increase in serotonin levels, an increase in dopamine levels, an increase in glutamate levels, an increase in GABA levels, an increase in endorphin levels, and an increase in noradrenaline levels. It has also been shown to produce changes in neuronal excitability, alter the activity of certain enzymes, and modulate the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine in lab experiments is that it is a relatively safe and non-toxic compound. It is also relatively easy to synthesize, and can be used in a variety of experiments. The main limitation is that it is a psychoactive compound, and its effects can vary greatly depending on the dose and the individual. It is therefore important to use caution when handling this compound in lab experiments.

Future Directions

There are a number of possible future directions for the research and development of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine. These include further investigations into its potential use in the treatment of depression, anxiety, and other mental health disorders; further investigations into its potential use in the treatment of neurodegenerative diseases and Alzheimer’s disease; further investigations into its potential use as a novel therapeutic agent; and further investigations into its potential use as a recreational drug. Additionally, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential side effects.

Synthesis Methods

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is most commonly synthesized from the reaction of 5-methylfuran-2-ylmethylpiperidine and 5-methoxy-2-chloropyrimidine. The reaction occurs in the presence of sodium hydroxide and isomerizes to the desired product. This reaction is often referred to as the “Kozikowski reaction” and produces a racemic mixture of the two enantiomers.

Properties

IUPAC Name

5-methoxy-2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-3-4-14(21-12)11-19-7-5-13(6-8-19)22-16-17-9-15(20-2)10-18-16/h3-4,9-10,13H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFDPQRCBKPWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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